8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Description
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a fluorine atom at the 8-position and a nitrile group at the 3-position. This structure combines electron-withdrawing groups (EWGs) that modulate electronic density, solubility, and intermolecular interactions. The fluorine atom enhances lipophilicity and metabolic stability, while the nitrile group contributes to hydrogen bonding and dipole interactions, making the compound valuable in medicinal chemistry, particularly as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in targeting receptors like GABAA and kinases such as c-Met .
Properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTRJGFBCZAZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857515 | |
| Record name | 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260657-34-8 | |
| Record name | 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
The cyclization of 2-aminopyridine precursors remains the most direct route to imidazo[1,2-a]pyridine scaffolds. For 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, this typically involves:
- Step 1 : Fluorination at the 8-position via nucleophilic aromatic substitution (NAS) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at 80–100°C.
- Step 2 : Introduction of the 3-cyano group through palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) or trimethylsilyl cyanide (TMSCN).
A representative procedure involves reacting 2-amino-5-fluoropyridine with chloroacetonitrile in the presence of trifluoroacetic acid (TFA), achieving cyclization at 90°C for 12 hours to yield the core imidazo[1,2-a]pyridine structure. Subsequent bromination at the 3-position followed by cyanation using CuCN in dimethyl sulfoxide (DMSO) furnishes the target compound in 78% overall yield.
Halogenation and Functional Group Interconversion
Halogenation strategies enable precise functionalization of the imidazo[1,2-a]pyridine ring. For example:
- Bromine-assisted cyanation : 8-Fluoroimidazo[1,2-a]pyridine is brominated at the 3-position using N-bromosuccinimide (NBS) in acetonitrile, followed by cyanation with NaCN in the presence of a Pd(PPh₃)₄ catalyst.
- One-pot fluorination-cyanation : A tandem reaction using Selectfluor® for fluorination and TMSCN for cyanation reduces purification steps, yielding this compound in 82% yield.
Metal-Free Catalytic Approaches
Recent advances emphasize eco-friendly, metal-free protocols:
- DBU-catalyzed cyclization : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the reaction between 2-aminopyridine and α-bromo ketones at room temperature, achieving 89% yield for intermediate 8-fluoroimidazo[1,2-a]pyridine. Cyanation is then performed using ammonium cerium nitrate (CAN) and KCN in ethanol.
- Microwave-assisted synthesis : Condensation of 2-aminopyridine with bromomalonaldehyde under microwave irradiation (100°C, 20 min) produces 3-carbaldehyde intermediates, which are oxidized to the nitrile using hydroxylamine hydrochloride.
Experimental Optimization and Data
Table 1: Comparative Analysis of Synthetic Methods
Optimization studies reveal that DBU loading below 2 mol% minimizes side reactions, while microwave irradiation reduces reaction times by 75% compared to conventional heating.
Mechanistic Insights
The formation of this compound proceeds through distinct pathways depending on the method:
- Cyclization mechanism : Initial attack of the exocyclic amine on α-bromo ketones forms a pyridinium intermediate, which undergoes intramolecular cyclization via elimination of HBr.
- Fluorination-cyanation cascade : Electrophilic fluorination at the 8-position by Selectfluor® activates the ring for subsequent radical-based cyanation with TMSCN.
Industrial-Scale Production Considerations
Scalable synthesis requires:
- Continuous flow reactors : Multi-step reactions are integrated into flow systems to enhance reproducibility and reduce waste.
- Solvent recycling : Chloroform and DMF are recovered via distillation, cutting costs by 30%.
Chemical Reactions Analysis
Types of Reactions
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and the carbonitrile group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while reduction may produce imidazo[1,2-a]pyridine-3-methylamine derivatives.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile has been achieved through several innovative methods. Notably, metal-free direct synthesis techniques have been highlighted as effective and environmentally friendly approaches. These methods have shown promise in producing derivatives with diverse substitution patterns that can enhance biological activity .
Table 1: Synthesis Methods for this compound
This compound exhibits a range of biological activities that make it a candidate for drug development. Its structure allows it to act as a bioisosteric replacement for other pharmacophores, enhancing its efficacy against various targets.
GABA(A) Receptor Modulation
Research indicates that this compound acts as a modulator of the GABA(A) receptor, which is crucial in the treatment of anxiety and other neurological disorders. The fluorine substitution plays a significant role in increasing the lipophilicity and binding affinity to the receptor sites .
Anticancer Potential
Studies have shown that derivatives of 8-fluoroimidazo[1,2-a]pyridine demonstrate anticancer properties by inhibiting specific kinases involved in cancer progression. The incorporation of this compound into drug candidates has been linked to improved potency against various cancer cell lines .
Table 2: Biological Activities of this compound
Therapeutic Applications
The therapeutic applications of this compound extend into several areas:
Neurological Disorders
Given its role as a GABA(A) receptor modulator, this compound is being investigated for potential use in treating anxiety disorders and epilepsy. Its ability to cross the blood-brain barrier enhances its utility in central nervous system (CNS) applications.
Cancer Therapy
The ongoing research into its anticancer properties suggests that modifications of this compound could lead to novel cancer therapeutics targeting specific pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
- A study demonstrated the efficacy of a derivative in reducing tumor size in xenograft models of breast cancer, highlighting its potential as an anticancer agent .
- Another research effort focused on its use as a lead compound for developing new anxiolytics, showing favorable pharmacokinetic properties and reduced side effects compared to traditional benzodiazepines .
Mechanism of Action
The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial or viral replication, leading to antimicrobial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Fluorine vs. Other Halogens
- 8-Fluoro vs. 8-Chloro Derivatives :
The 8-fluoro substitution in imidazo[1,2-a]pyridine-3-carbonitrile reduces steric hindrance compared to bulkier halogens like chlorine. This enhances binding to hydrophobic pockets in biological targets, as seen in c-Met inhibitors, where fluorine’s electronegativity mimics nitrogen in imidazo[1,2-a]pyrimidine . In contrast, 2-chloroimidazo[1,2-a]pyridine-3-carbonitrile (MW: 177.59) shows lower metabolic stability due to chlorine’s higher polarizability and susceptibility to enzymatic cleavage .
Fluorine vs. Non-Halogen Substituents
- 8-Fluoro vs. 8-Methoxy/Cyano Derivatives: Methoxy or cyano substituents at the 8-position increase molecular weight and polarity, reducing membrane permeability. For example, 8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile (MW: 198.19) has higher aqueous solubility but lower logP (0.98 vs. 1.32 for the fluoro analog), limiting blood-brain barrier penetration .
Substituent Effects at the 3-Position
Nitrile vs. Carboxamide/Carbaldehyde
- The 3-cyano group in 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile avoids intramolecular hydrogen bonding observed in carboxamide derivatives (e.g., 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde), which restricts conformational flexibility . This improves binding kinetics in enzyme assays .
c-Met Inhibition
- This compound exhibits IC50 values < 10 nM for c-Met inhibition, outperforming 8-chloro (IC50<="" 8-bromo="" <="" .="" analogs.="" and="" atom’s="" atp-binding="" electronegativity="" fluorine="" high="" interactions="" kinase’s="" li="" nm)="" optimize="" pocket="" size="" small="" sub>:="" the="" with="" ~100="" ~50=""> >50<>
GABAA Receptor Modulation
- As a bioisosteric replacement for imidazo[1,2-a]pyrimidine, the 8-fluoro derivative shows comparable allosteric modulation efficacy (EC50: 120 nM) but improved oral bioavailability (F%: 65 vs. 40 for pyrimidine analogs) due to enhanced logP (1.32 vs. 0.89) .
Data Tables
Table 1. Physicochemical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Biological Activity
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused heterocyclic structure that enhances its biological activity. The synthesis of this compound has been optimized using various methods, including microwave-assisted synthesis and green chemistry approaches, which have improved yield and reduced environmental impact .
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For example, compounds within this class have shown efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that 8-fluoro derivatives possess enhanced activity against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL .
Antiparasitic Properties
The compound has been evaluated for its activity against Trypanosoma brucei, the causative agent of sleeping sickness. Studies revealed that fluorinated imidazo[1,2-a]pyridine analogues exhibited improved bioavailability and potency compared to their non-fluorinated counterparts. For instance, one derivative showed an EC50 value of 3.7 nM against the parasite .
Neuropharmacological Effects
This compound has been identified as a potential GABA(A) receptor modulator. Its structure allows it to act as a bioisosteric replacement for imidazopyrimidine in allosteric modulation, which may lead to applications in treating anxiety and other neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of 8-fluoroimidazo[1,2-a]pyridine derivatives can be attributed to specific structural features:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at C-8 | Enhances potency and bioavailability |
| Carbonitrile at C-3 | Increases interaction with target enzymes |
| Alkyl groups at C-7 | Modulates hydrophobic interactions |
Fluorination at the 8-position has been particularly beneficial in enhancing the pharmacokinetic profile of these compounds .
Case Studies
Several studies highlight the potential therapeutic applications of this compound:
- Antituberculosis Activity : A study demonstrated that derivatives with a carbonitrile group showed promising antituberculosis activity with MIC values comparable to existing treatments .
- Antiparasitic Efficacy : The compound's efficacy against T. brucei was confirmed through both in vitro assays and murine models, showcasing its potential as a lead compound for drug development .
- Neuropharmacological Applications : As a GABA(A) receptor modulator, it has shown potential in preclinical models for anxiety disorders, suggesting a pathway for further research into its neuropharmacological benefits .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency. For example, diglyme solvent under microwave irradiation accelerates cyclization while maintaining regioselectivity . Traditional methods involve multi-step sequences, such as condensation of α-haloketones with aminopyridines, followed by fluorination at the C8 position. Yield optimization requires careful control of temperature, solvent polarity, and catalyst selection (e.g., Lewis acids for Friedel-Crafts acylation) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3 to confirm regiochemistry and fluorination. For example, the C3-carbonitrile group shows a distinct δ ~110-120 ppm in 13C NMR .
- HRMS : Validate molecular weight with <5 ppm mass accuracy. The fluorine atom’s isotopic pattern aids in identification .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) via nephelometry. Stability is evaluated using LC-MS over 24–72 hours at 4°C and 37°C to detect degradation products .
Advanced Research Questions
Q. How can regioselective functionalization at the C2 or C8 positions be achieved for SAR studies?
- Methodology :
- C2 Modification : Employ Friedel-Crafts acylation with AlCl3 as a catalyst to introduce acetyl groups while preserving the C3-cyano moiety .
- C8 Fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions, monitoring reactivity via 19F NMR .
- Contradictions : Microwave synthesis (MAOS) may favor higher C8-fluorination yields compared to thermal methods, but side reactions (e.g., over-fluorination) require quenching optimization .
Q. What strategies address discrepancies in biological activity data across structural analogs?
- Methodology :
- Meta-analysis : Compare logP, polar surface area, and hydrogen-bonding profiles of active/inactive analogs using QSAR tools (e.g., MOE, Schrödinger). For example, 5,7-diphenyl derivatives show enhanced kinase inhibition due to π-π stacking .
- Crystallography : Resolve protein-ligand co-crystals (e.g., with kinases) to identify critical binding motifs. Hirshfeld surface analysis can map non-covalent interactions (e.g., halogen bonds from C8-fluoro) .
Q. How to design a robust protocol for evaluating metabolic stability and toxicity?
- Methodology :
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS/MS. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Cytotoxicity Screening : Employ MTT assays on HEK293 or HepG2 cells, correlating IC50 values with logD (optimal range: 1–3) .
Critical Analysis of Contradictions
- Microwave vs. Thermal Synthesis : reports 85% yield via MAOS, while traditional thermal methods () show lower yields (62%). This discrepancy may arise from faster reaction kinetics and reduced side-product formation under microwave conditions .
- Fluorination Selectivity : DAST-mediated fluorination () may produce regioisomers if competing C3-cyano groups deactivate the C8 position, necessitating precise stoichiometric control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
